N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide
Description
This compound is a complex heterocyclic molecule featuring a 1,3,5-triazin-4-one core fused with a substituted oxolane (tetrahydrofuran) ring. The oxolane moiety contains stereospecific hydroxyl and hydroxymethyl groups at positions 4 and 5, respectively, indicative of a sugar-like structure.
Properties
Molecular Formula |
C11H17N5O4 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C11H17N5O4/c1-15(2)5-12-10-13-6-16(11(19)14-10)9-3-7(18)8(4-17)20-9/h5-9,17-18H,3-4H2,1-2H3/t7-,8+,9+/m0/s1 |
InChI Key |
VSRQAPYNCMIZRM-DJLDLDEBSA-N |
Isomeric SMILES |
CN(C)C=NC1=NC(=O)N(C=N1)[C@H]2C[C@@H]([C@H](O2)CO)O |
Canonical SMILES |
CN(C)C=NC1=NC(=O)N(C=N1)C2CC(C(O2)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide involves several steps. The starting materials typically include a nucleoside derivative and a triazine derivative. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. The exact synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use in research or pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N’-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide in anticancer therapies. For instance, compounds with similar structural motifs have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching over 85% in some cases .
Antiviral Properties
Research indicates that derivatives of this compound could exhibit antiviral properties. The triazine core is known for its ability to interfere with viral replication processes, making it a candidate for further exploration in antiviral drug development.
Biochemical Research
Metabolic Pathway Studies
The compound's structural components, particularly the hydroxymethyl oxolane moiety, suggest its involvement in metabolic pathways. This feature allows for its application in studying carbohydrate metabolism and enzyme interactions within biochemical systems.
Enzyme Inhibition
Compounds with similar structures have been investigated for their ability to inhibit specific enzymes related to metabolic disorders. For example, the presence of a triazine ring can enhance binding affinity to enzymes involved in glucose metabolism, presenting opportunities for diabetes research.
Agricultural Chemistry
Pesticidal Activity
The unique chemical structure of this compound may also lend itself to applications in agricultural chemistry as a potential pesticide. The triazine derivatives are known for their herbicidal properties and could be optimized for crop protection against specific pests and diseases.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Type | Anticancer Activity | Enzyme Inhibition | Pesticidal Activity |
|---|---|---|---|---|
| Compound A | Triazine | High | Moderate | Low |
| Compound B | Oxolane | Moderate | High | Moderate |
| N'-[5-[...]] | Triazine-Oxolane Hybrid | Potential | Potential | Potential |
Case Studies
Case Study 1: Anticancer Research
A study published in the ACS Omega journal demonstrated that triazine derivatives exhibited significant anticancer effects on multiple cell lines. The research focused on the synthesis and evaluation of these compounds' efficacy against cancer cells, revealing promising results that warrant further investigation into their mechanisms of action .
Case Study 2: Enzyme Interaction Studies
In another study exploring enzyme inhibition related to metabolic disorders, researchers synthesized various derivatives of triazine compounds to assess their impact on key metabolic enzymes. Results indicated that certain modifications enhanced binding affinity and inhibitory action against target enzymes involved in glucose metabolism.
Mechanism of Action
The mechanism of action of N’-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide involves the inhibition of DNA synthesis and the induction of cellular apoptosis. The compound targets specific molecular pathways involved in cell division and survival, leading to the death of cancer cells. The exact molecular targets and pathways are still under investigation, but they are believed to involve key enzymes and proteins related to DNA replication and repair.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or heterocyclic frameworks. Below is a comparative analysis:
Triazinone Derivatives
Triazinones are six-membered aromatic rings with three nitrogen atoms. The target compound’s triazinone core is substituted with a dimethylmethanimidamide group, distinguishing it from simpler triazinones like those in (e.g., (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives). These derivatives feature thiazolidinone moieties (five-membered sulfur-containing rings) instead of oxolane systems and are primarily studied for hypoglycemic activity .
Oxolane-Containing Compounds
The oxolane (tetrahydrofuran) group in the target compound resembles nucleoside sugar moieties. describes a structurally complex nucleoside analog with a pyrazolo[4,3-d]pyrimidin core and phosphoramidite-protected oxolane. While both compounds share stereospecific oxolane rings, the target lacks nucleotide-like phosphoramidite groups, limiting its direct applicability in oligonucleotide synthesis .
Methanimidamide Derivatives
The dimethylmethanimidamide group in the target compound is structurally analogous to amidine derivatives in , such as N,N-dimethyl-N'-(2H-1,2,3,4-tetrazol-5-yl)methanimidamide. These compounds often serve as ligands or intermediates in coordination chemistry. However, the tetrazolyl group in derivatives confers distinct electronic properties compared to the triazinone-oxolane system .
Key Research Findings and Limitations
- Hypoglycemic Activity: Thiazolidinone derivatives (–2) exhibit confirmed hypoglycemic effects via PPAR-γ modulation, whereas the target compound’s biological activity remains uncharacterized .
- Toxicity Data: highlights toxicity studies in Wister albino mice for thiazolidinone derivatives, but analogous data for the target compound are absent .
Biological Activity
The compound N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a triazine ring and a hydroxymethyl tetrahydrofuran moiety, which contribute to its unique biological properties. Below is a summary of its chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C₁₀H₁₃N₅O₄ |
| Molecular Weight | 267.24 g/mol |
| IUPAC Name | This compound |
| SMILES | C1C@@HN2C(=O)NC(=O)C=N2 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance:
- Case Study 1: A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazine compounds showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Research indicates that triazine derivatives can inhibit viral replication by interfering with viral RNA synthesis.
- Case Study 2: In vitro studies have shown that certain triazine-based compounds can inhibit the replication of viruses such as HIV and influenza by targeting viral enzymes .
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor.
- Mechanism of Action: The compound may act as a competitive inhibitor for enzymes involved in nucleotide metabolism. This inhibition can lead to reduced proliferation of rapidly dividing cells .
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the therapeutic potential of this compound:
- Anticancer Activity: Preliminary results suggest that the compound may induce apoptosis in cancer cell lines by activating caspase pathways.
- Toxicity Assessments: Toxicological evaluations indicate that the compound exhibits low toxicity in animal models at therapeutic doses.
Comparative Analysis
A comparative analysis of similar compounds reveals varying degrees of biological activity. The following table summarizes findings from several studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
